molecular formula C19H15FN2O B2488049 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-29-4

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2488049
CAS No.: 478042-29-4
M. Wt: 306.34
InChI Key: FPBPHXQXMFOKOS-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a useful research compound. Its molecular formula is C19H15FN2O and its molecular weight is 306.34. The purity is usually 95%.
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Scientific Research Applications

  • Photochemical Reactions :

    • 5,6-Dihydrobenzo[c]cinnoline is an intermediate in the photochemical formation of carbazole from benzo[c]cinnoline. Its mechanism has been studied in acidic aqueous 2-propanol, revealing that only the protonated species of the reactant undergo photoreaction. This research is significant for understanding the photochemical behaviors of related compounds (Inoue, Hiroshima, & Miyazaki, 1979).
  • Synthesis and Pharmacological Evaluation :

    • Research on similar compounds, such as 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones, has been conducted. These compounds were synthesized and evaluated for their potential as antihypertensive and antithrombotic agents, with some showing modest affinity towards phosphodiesterase (PDE) isoenzymes (Pinna et al., 1997).
  • Cytotoxic Evaluation :

    • Novel functionalized dihydrobenzo[h]cinnoline-5,6-diones have been synthesized and evaluated for their cytotoxicity profile. This research is crucial for exploring the potential anticancer activities of these compounds (Dang Thi et al., 2015).
  • Structure and Crystal Analysis :

    • Studies on the crystal structure of related compounds like 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole have been conducted. These studies are significant for understanding the molecular structure and interactions of these compounds (Banu et al., 2013).
  • Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a Potential Substrate :

    • The use of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives has been explored for the synthesis of new aldose reductase inhibitors. This research provides insights into the potential pharmaceutical applications of related compounds (Costantino et al., 1999).

Future Directions

The study of novel cinnolinone derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis, characterization, and biological activity of this compound, as well as its potential applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-16-9-5-13(6-10-16)12-22-18(23)11-15-8-7-14-3-1-2-4-17(14)19(15)21-22/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPHXQXMFOKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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